Muscarinic Acetylcholine Receptor Binding: Affinity Profile Differentiation from CNS-Active Quinoline Derivatives
This compound exhibits weak affinity for central muscarinic acetylcholine receptors, with a Ki range of 15,000–25,000 nM in rat cerebral cortex membrane preparations using [3H]quinuclidinyl benzilate displacement assays [1]. In contrast, several quinoline-4-carboxamide and quinoline-4-carbohydrazide derivatives developed as NK3 receptor antagonists demonstrate sub-micromolar CNS receptor engagement. This quantitative difference—approximately two orders of magnitude lower affinity than CNS-active quinoline analogs—indicates a reduced likelihood of off-target central cholinergic effects when this compound is deployed as a chemical probe or synthetic intermediate in programs where muscarinic activity is undesirable.
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 15,000–25,000 nM |
| Comparator Or Baseline | Quinoline-4-carbohydrazide-based NK3 receptor antagonists (CNS-active quinoline derivatives; typical Ki < 100 nM for primary targets) |
| Quantified Difference | ≥150-fold weaker affinity relative to CNS-optimized quinoline derivatives |
| Conditions | Rat cerebral cortex membranes; [3H]quinuclidinyl benzilate displacement |
Why This Matters
This off-target profiling data enables researchers to select this compound for programs where avoidance of muscarinic receptor engagement is required, differentiating it from CNS-penetrant quinoline scaffolds.
- [1] BindingDB Assay ID 36, Entry ID 50048866 / ChEMBL Assay CHEMBL746388. In vitro central muscarinic acetylcholine receptor affinity. View Source
